molecular formula C14H11ClF3NO B2635284 4-Chloro-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol CAS No. 1041519-73-6

4-Chloro-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol

Cat. No.: B2635284
CAS No.: 1041519-73-6
M. Wt: 301.69
InChI Key: CXINBEUVXLJHMH-UHFFFAOYSA-N
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Description

4-Chloro-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol is a halogenated phenolic compound characterized by a chloro-substituted phenol core, an aminomethyl linker, and a 3-(trifluoromethyl)phenyl substituent. Its molecular formula is C₁₄H₁₁ClF₃NO, with a molecular weight of 301.7 g/mol. The trifluoromethyl (-CF₃) group imparts high electronegativity and lipophilicity, which may enhance membrane permeability and metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name

4-chloro-2-[[3-(trifluoromethyl)anilino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO/c15-11-4-5-13(20)9(6-11)8-19-12-3-1-2-10(7-12)14(16,17)18/h1-7,19-20H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXINBEUVXLJHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NCC2=C(C=CC(=C2)Cl)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol typically involves multiple steps. One common method includes the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable amine in a nonchlorinated organic solvent. The reaction is carried out at temperatures ranging from 20°C to 60°C, ensuring that the reaction temperature does not exceed 70°C . This process yields an intermediate compound, which is then further reacted with p-toluenesulfonic acid in a polar solvent at elevated temperatures to produce the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution of the chloro group can produce various substituted phenols.

Scientific Research Applications

4-Chloro-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol involves its interaction with specific molecular targets. The electron-withdrawing trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets . This can lead to the modulation of biochemical pathways and exertion of therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features References
4-Chloro-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol (Target Compound) C₁₄H₁₁ClF₃NO 301.7 -Cl (para), -CH₂NH- linker, -CF₃ (meta) High lipophilicity due to -CF₃; potential for enhanced bioactivity
4-Chloro-2-(((4-chloro-3-(trifluoromethyl)phenyl)amino)methyl)phenol C₁₄H₁₀Cl₂F₃NO 336.1 -Cl (para), -CH₂NH- linker, -Cl (para), -CF₃ (meta) Additional chloro substituent may increase halogen bonding interactions
4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol C₁₃H₁₀Cl₂FNO 298.1 -Cl (para), -CH₂NH- linker, -Cl (meta), -F (para) Mixed halogenation (-Cl, -F) could modulate electronic properties
4-Chloro-2-([3-(trifluoromethyl)pyrido[1,2-a]quinoxalin-5-yl]sulfonyl)phenol C₂₀H₂₀ClF₃N₂O₃S 460.9 -Cl (para), -SO₂- linker, -CF₃, fused pyrido-quinoxaline ring Sulfonyl group and complex heterocycle may improve target specificity
4-Chloro-3-methylphenol C₇H₇ClO 142.6 -Cl (para), -CH₃ (meta) Simpler structure; baseline for comparing substituent effects
Key Observations:

Halogenation Patterns: The target compound’s single chloro group at the para position contrasts with analogs like 4-Chloro-2-(((4-chloro-3-(trifluoromethyl)phenyl)amino)methyl)phenol, which has dual chloro substituents. This difference may influence intermolecular interactions (e.g., halogen bonding) and steric hindrance .

Functional Group Variations: Replacing the -CH₂NH- linker with a sulfonyl group (-SO₂-) in the pyrido-quinoxaline derivative significantly increases molecular weight and complexity, likely affecting solubility and pharmacokinetics . Simpler chlorophenols like 4-chloro-3-methylphenol lack the aminomethyl and aryl substituents, resulting in lower molecular weight and reduced lipophilicity .

Trifluoromethyl (-CF₃) Group: The -CF₃ group in the target compound enhances lipid solubility, which may improve cell membrane penetration compared to non-fluorinated analogs. However, this could also raise bioaccumulation concerns, as seen in environmental studies of chlorophenols .

Biological Activity

4-Chloro-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol, also known as a trifluoromethyl-containing compound, is recognized for its significant biological activity. This compound features a chloro group and a trifluoromethyl group, which are known to enhance biological interactions due to their unique electronic properties. The trifluoromethyl group, in particular, is noted for its electron-withdrawing characteristics, which can influence the compound's reactivity and interaction with biological targets.

  • Chemical Formula : C14H11ClF3NO
  • Molecular Weight : 301.69 g/mol
  • CAS Number : 1094671-39-2

The biological activity of 4-Chloro-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol can be attributed to its ability to interact with various biological pathways. Research indicates that compounds with trifluoromethyl groups can enhance the potency of inhibitors targeting specific enzymes and receptors. For instance, the presence of the trifluoromethyl group has been shown to significantly increase the inhibition of serotonin uptake compared to non-fluorinated analogs .

Biological Activities

  • Anticancer Activity :
    • Compounds similar to 4-Chloro-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol have demonstrated potential in inhibiting cancer cell proliferation. Studies have shown that trifluoromethyl-containing compounds can exhibit synergistic effects when used in combination with other anticancer drugs, enhancing their overall efficacy .
  • Enzyme Inhibition :
    • The compound acts as an inhibitor for various enzymes, including branched-chain amino acid transaminases (BCATs), which play critical roles in amino acid metabolism and are implicated in several cancer types .
  • Pharmacological Potential :
    • The incorporation of the trifluoromethyl group has been linked to improved pharmacokinetic properties, such as increased bioavailability and metabolic stability. This makes compounds like 4-Chloro-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol attractive candidates for drug development.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

StudyFindings
FDA Drug Review (2022) This review highlighted the role of trifluoromethyl groups in enhancing drug potency and selectivity in FDA-approved drugs over the past two decades .
BCAT Inhibition Study (2022) A novel inhibitor of BCATs demonstrated high selectivity and cellular activity, suggesting that similar compounds may have therapeutic applications in cancer treatment .
Trifluoromethyl Group SAR Studies Structure-activity relationship (SAR) studies indicated that introducing a trifluoromethyl group at specific positions on phenolic compounds significantly enhances their biological activity, particularly in enzyme inhibition .

Q & A

Q. What are the standard synthetic routes for 4-Chloro-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via reductive amination or nucleophilic substitution. For example:

Reductive Amination : React 4-chloro-2-hydroxybenzaldehyde with 3-(trifluoromethyl)aniline in the presence of NaBH₄ or NaBH₃CN under inert conditions .

Characterization of Intermediates : Use NMR (¹H/¹³C) to confirm imine formation (δ 8.3–8.5 ppm for C=N) and FT-IR for C-Cl (750–850 cm⁻¹) and phenolic -OH (3200–3500 cm⁻¹) stretches. LC-MS monitors reaction progress .

Q. What spectroscopic techniques are critical for structural validation, and what key signals should researchers prioritize?

Methodological Answer:

  • ¹H NMR : Look for aromatic protons (δ 6.8–7.8 ppm), phenolic -OH (δ 9–10 ppm, exchangeable), and -CH₂-NH- (δ 3.5–4.5 ppm).
  • ¹³C NMR : Confirm trifluoromethyl (CF₃) at ~120–125 ppm (quartet, J = 280–320 Hz via ¹⁹F coupling) and aromatic carbons .
  • X-ray Crystallography : Resolve ambiguity in stereochemistry using SHELX software for refinement .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

Methodological Answer:

  • Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) via UV-Vis spectroscopy. Data from PubChem suggests moderate solubility in DMSO (>5 mg/mL) .
  • Stability : Conduct accelerated degradation studies under varying pH (2–9) and temperatures (4–37°C) using HPLC to monitor decomposition .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. XRD) be resolved during structural analysis?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA).
  • XRD Refinement : Use SHELXL for high-resolution crystallographic data to resolve ambiguities in bond lengths/angles. For example, discrepancies in -NH- positions may arise from dynamic effects in solution vs. solid state .

Q. What strategies optimize the synthesis yield while minimizing byproducts like hydrolyzed intermediates?

Methodological Answer:

  • Catalytic Optimization : Replace NaBH₄ with selective catalysts like Pd/C or PtO₂ under H₂ atmosphere for cleaner reductive amination .
  • Reaction Monitoring : Use in-situ IR to detect intermediates (e.g., imine formation) and adjust reaction time/temperature dynamically .

Q. How can computational methods predict the compound’s pharmacokinetic (ADMET) properties?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to assess binding affinity to targets (e.g., enzymes in the CNS, inferred from structural analogs ).
  • ADMET Prediction : Employ SwissADME or ADMETLab to evaluate Lipinski’s Rule of Five (e.g., molecular weight <500, logP <5) and cytochrome P450 interactions .

Q. What experimental designs validate the compound’s hypothesized mechanism in CNS-related pathways?

Methodological Answer:

  • In Vitro Assays : Test inhibition of monoamine oxidases (MAOs) or serotonin receptors using fluorogenic substrates (e.g., Amplex Red for MAO-A/B activity) .
  • Structural Analogs : Compare activity with derivatives lacking the trifluoromethyl group to isolate electronic effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental LogP values?

Methodological Answer:

  • Chromatographic Validation : Measure experimental LogP via reverse-phase HPLC (C18 column) using a calibration curve of standards (e.g., nitroalkanes).
  • Software Calibration : Adjust computational parameters (e.g., atomic contribution models in ChemAxon) to align with empirical data .

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